molecular formula C5H7ClO2 B1583066 2-Chloroethyl acrylate CAS No. 2206-89-5

2-Chloroethyl acrylate

Cat. No.: B1583066
CAS No.: 2206-89-5
M. Wt: 134.56 g/mol
InChI Key: WHBAYNMEIXUTJV-UHFFFAOYSA-N
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Description

2-Chloroethyl acrylate: is an organic compound with the molecular formula C5H7ClO2 . It is an ester of acrylic acid and 2-chloroethanol. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless liquid that is insoluble in water and has a pungent odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroethyl acrylate can be synthesized through the esterification of acrylic acid with 2-chloroethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the product. The reaction mixture is continuously fed into a reactor where it is heated and catalyzed to produce the ester. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroethyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloroethyl acrylate has several applications in scientific research:

Comparison with Similar Compounds

    Ethyl acrylate: Similar in structure but lacks the chlorine atom.

    Methyl methacrylate: Contains a methyl group instead of a chlorine atom.

    2-Hydroxyethyl acrylate: Contains a hydroxyl group instead of a chlorine atom.

Uniqueness of 2-Chloroethyl Acrylate: The presence of the chlorine atom in this compound makes it more reactive compared to other acrylates. This reactivity allows it to undergo a wider range of chemical reactions, making it a versatile intermediate in chemical synthesis .

Properties

IUPAC Name

2-chloroethyl prop-2-enoate
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InChI

InChI=1S/C5H7ClO2/c1-2-5(7)8-4-3-6/h2H,1,3-4H2
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InChI Key

WHBAYNMEIXUTJV-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)OCCCl
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Molecular Formula

C5H7ClO2
Record name 2-CHLOROETHYL ACRYLATE
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Related CAS

27456-40-2
Record name 2-Propenoic acid, 2-chloroethyl ester, homopolymer
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DSSTOX Substance ID

DTXSID8024783
Record name 2-Chloroethyl acrylate
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Molecular Weight

134.56 g/mol
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Physical Description

Insoluble in water (<1 mg/mL at 70 °F). (NTP, 1992)
Record name 2-CHLOROETHYL ACRYLATE
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Boiling Point

124 to 127 °F at 760 mmHg (NTP, 1992)
Record name 2-CHLOROETHYL ACRYLATE
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Solubility

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992)
Record name 2-CHLOROETHYL ACRYLATE
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Density

1.1404 (NTP, 1992) - Denser than water; will sink
Record name 2-CHLOROETHYL ACRYLATE
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CAS No.

2206-89-5
Record name 2-CHLOROETHYL ACRYLATE
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Record name Chloroethyl acrylate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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